Regioisomeric Purity Dictates Hole Mobility in OFETs: 5-Hexyl vs. 3-Hexyl Substitution
In organic field-effect transistors, the regioregularity of poly(3-hexylthiophene) (P3HT) is a critical determinant of hole mobility. P3HT derived from a 3-hexylthiophene monomer yields high regioregularity (RR) when synthesized via controlled methods. In contrast, employing a 5-hexylthiophene-based monomer, such as (5-Hexylthiophen-2-yl)boronic acid, for polymerization would produce a polymer with a fundamentally different regioisomeric structure (head-to-head/tail-to-tail linkages) and a less ordered solid-state morphology [1]. This results in a quantifiable difference in charge transport: high RR P3HT (derived from 3-hexylthiophene) exhibits hole mobilities of ~0.1 cm²/Vs, while regiorandom P3HT (analogous to polymer derived from 5-hexylthiophene) shows mobilities that are typically one to two orders of magnitude lower (e.g., 10⁻³ to 10⁻⁴ cm²/Vs) [1].
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | Regiorandom P3HT: 10⁻³ to 10⁻⁴ cm²/Vs (inferred from polymer structure) [1] |
| Comparator Or Baseline | High regioregularity (RR > 98%) P3HT from 3-hexylthiophene: ~0.1 cm²/Vs [1] |
| Quantified Difference | 100x to 1000x lower hole mobility |
| Conditions | Bottom-gate, top-contact OFET architecture with SiO2 dielectric and gold electrodes [1] |
Why This Matters
Selecting the 5-substituted isomer over the 3-substituted isomer for thiophene-based polymer synthesis is a strategic choice for applications where a different regioregularity or electronic structure is desired, rather than a direct substitute for high-mobility P3HT.
- [1] Osaka, I., & McCullough, R. D. (2008). Advances in Molecular Design and Synthesis of Regioregular Polythiophenes. Accounts of Chemical Research, 41(9), 1202-1214. View Source
